5-Bromo-6-fluoro-1H-indazole
Overview
Description
5-Bromo-6-fluoro-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and fluorine atoms in the structure of this compound enhances its reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
5-Bromo-6-fluoro-1H-indazole is a chemical compound that has been used in the preparation of histone deacetylase inhibitors . Histone deacetylases (HDACs) are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.
Mode of Action
This modification can result in a more relaxed chromatin structure and an increase in gene expression .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving histone deacetylation and gene expression. By inhibiting histone deacetylases, this compound can affect the transcription of various genes, potentially leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to changes in gene expression resulting from the inhibition of histone deacetylases . These changes can have a variety of effects depending on the specific genes affected.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets . .
Biochemical Analysis
Cellular Effects
Similar compounds have been shown to have a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indazoles often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It has a boiling point of 332.2±22.0 °C at 760 mmHg and a density of 1.9±0.1 g/cm3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoro-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-bromo-3-fluoroaniline with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize byproducts and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms in 5-Bromo-6-fluoro-1H-indazole can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Oxidizing agents such as potassium permanganate or hydrogen peroxide are often used.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF) as a solvent.
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as a solvent.
Major Products:
- Substituted indazoles with various functional groups.
- Oxidized derivatives with additional oxygen-containing groups.
- Reduced derivatives with modified hydrogen content.
Scientific Research Applications
Chemistry: 5-Bromo-6-fluoro-1H-indazole is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be used to design molecules that interact with specific biological targets, such as enzymes or receptors.
Medicine: The compound is explored for its potential therapeutic applications. Indazole derivatives, including this compound, have shown promise in the treatment of diseases such as cancer, inflammation, and bacterial infections.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for creating new materials with specific characteristics.
Comparison with Similar Compounds
5-Bromo-1H-indazole: Lacks the fluorine atom, resulting in different reactivity and biological activity.
6-Fluoro-1H-indazole: Lacks the bromine atom, leading to variations in chemical behavior and applications.
5-Chloro-6-fluoro-1H-indazole: Substitution of bromine with chlorine alters the compound’s properties.
Uniqueness: 5-Bromo-6-fluoro-1H-indazole is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. This dual substitution enhances its reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
5-bromo-6-fluoro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNFNEIFQIAWNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676896 | |
Record name | 5-Bromo-6-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105391-70-6 | |
Record name | 5-Bromo-6-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.